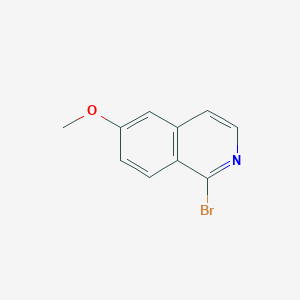

1-Bromo-6-methoxyisoquinoline

Beschreibung

BenchChem offers high-quality 1-Bromo-6-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-6-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEUKMWYVZMNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306951 | |

| Record name | 1-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-83-6 | |

| Record name | 1-Bromo-6-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathways for 1-Bromo-6-methoxyisoquinoline: A Comprehensive Technical Guide

Executive Summary & Strategic Importance1-Bromo-6-methoxyisoquinoline (CAS: 1196152-83-6) is a highly valued bifunctional building block in medicinal chemistry and natural product synthesis[1]. The orthogonal reactivity of its functional groups makes it indispensable: the C1-bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methoxy group serves as a precursor for phenol deprotection or as an electronic directing group. This whitepaper details the most robust, scalable, and regioselective synthetic pathway to access this scaffold.

Retrosynthetic Strategy & Pathway Selection

Direct electrophilic bromination of 6-methoxyisoquinoline is notoriously unselective. The electron-donating nature of the C6-methoxy group directs electrophiles primarily to the C5 or C7 positions, while the inherently electron-deficient pyridine ring resists functionalization at C1.

To overcome this, the optimal strategy employs a two-step sequence:

-

N-Oxidation : Inverts the electronic character of the isoquinoline core, activating the C1 position.

-

Polonovski-Type Rearrangement / Bromination : Utilizes phosphorus oxybromide (POBr₃) to achieve highly regioselective bromination at C1.

Overall two-step synthetic workflow for 1-Bromo-6-methoxyisoquinoline.

Mechanistic Insights & Causality (E-E-A-T)

Why mCPBA for N-Oxidation?

meta-Chloroperoxybenzoic acid (mCPBA) is the oxidant of choice due to its solubility in organic solvents (like CH₂Cl₂) and its ability to perform a clean electrophilic oxygen transfer to the nucleophilic lone pair of the isoquinoline nitrogen[1]. This forms the highly polar 6-methoxyisoquinoline 2-oxide, which activates the adjacent C1 position for subsequent nucleophilic attack.

Why POBr₃ with DMF?

Historically, converting isoquinoline N-oxides to 1-bromoisoquinolines required refluxing in neat POBr₃, a harsh condition that often leads to low yields and intractable tar formation. Modern protocols introduce N,N-dimethylformamide (DMF) as a 2[2]. DMF reacts with POBr₃ to form a Vilsmeier-Haack-type intermediate. This highly electrophilic species rapidly activates the N-O bond of the isoquinoline N-oxide. The subsequent nucleophilic attack by the bromide ion occurs exclusively at the C1 position due to the stabilization of the resulting intermediate. Finally, elimination of the phosphate and formamide leaving groups drives the rearomatization of the ring.

Mechanism of Vilsmeier-activated regioselective bromination at the C1 position.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure reproducibility and safety.

Protocol A: Synthesis of 6-Methoxyisoquinoline 2-Oxide

-

Reaction Setup : Dissolve 6-methoxyisoquinoline (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

-

Oxidation : Slowly add 1 (1.25 to 1.5 equiv, typically containing ~30% water for safety) in portions[1]. The low temperature controls the exothermic oxygen transfer.

-

Progression : Remove the ice bath and stir at room temperature for 30 minutes to 4 hours.

-

Self-Validation: Monitor via TLC (EtOAc/MeOH 4:1); the N-oxide will appear as a highly polar, UV-active spot near the baseline compared to the starting material.

-

-

Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃. This step is critical as it neutralizes the meta-chlorobenzoic acid byproduct, partitioning it into the aqueous layer.

-

Extraction : Extract the aqueous layer three times with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude material via silica gel column chromatography (EtOAc/MeOH = 4:1) to afford the N-oxide as a tan solid.

Protocol B: Synthesis of 1-Bromo-6-methoxyisoquinoline

-

Activation : To a stirred solution of 6-methoxyisoquinoline 2-oxide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under argon, add POBr₃ (1.2 equiv).

-

Catalysis : Dropwise add DMF (0.5 equiv). The addition of DMF initiates the formation of the Vilsmeier-type adduct.

-

Progression : Warm the mixture to 25 °C and stir for 6 hours.

-

Self-Validation: Monitor via TLC (Petroleum Ether/EtOAc 10:1); the brominated product is significantly less polar than the N-oxide.

-

-

Neutralization (Critical Step) : Slowly add saturated aqueous Na₂CO₃ to adjust the pH to 7–8.

-

Causality: Precise pH adjustment is mandatory to neutralize unreacted POBr₃ and generated HBr without causing hydrolysis of the newly formed C-Br bond[2].

-

-

Extraction : Separate the phases and thoroughly extract the aqueous phase with CH₂Cl₂. Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify by flash column chromatography (Petroleum Ether/EtOAc 100:1) to yield 1-bromo-6-methoxyisoquinoline.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for the two-step synthesis, providing a quick-reference benchmark for process chemists:

| Step | Reactants | Reagents / Catalyst | Solvent | Temp / Time | Expected Yield |

| 1. N-Oxidation | 6-Methoxyisoquinoline | mCPBA (1.25 eq) | CH₂Cl₂ | 0 °C to rt, 1–4 h | ~89–92% |

| 2. Bromination | 6-Methoxyisoquinoline 2-oxide | POBr₃ (1.2 eq), DMF (0.5 eq) | CH₂Cl₂ | 0 °C to 25 °C, 6 h | ~55–75% |

References

-

[3] Title: 1-Bromo-6-methoxyisoquinoline | 1196152-83-6 Source: Sigma-Aldrich URL:

-

[1] Title: Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine Source: MDPI (Marine Drugs) URL:

-

[2] Title: 1-Bromoisoquinoline synthesis Source: ChemicalBook URL:

Sources

Physical and chemical properties of 1-Bromo-6-methoxyisoquinoline

An In-depth Technical Guide to 1-Bromo-6-methoxyisoquinoline: Properties, Reactivity, and Applications

Introduction

1-Bromo-6-methoxyisoquinoline is a halogenated heterocyclic compound that has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. The isoquinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a methoxy group at the 6-position and a reactive bromine atom at the 1-position provides a versatile platform for extensive chemical modification. The bromine atom, in particular, serves as a synthetic handle for introducing molecular diversity through a variety of powerful cross-coupling reactions.

This guide offers a comprehensive technical overview of 1-Bromo-6-methoxyisoquinoline, designed for researchers, scientists, and drug development professionals. It delves into the compound's fundamental physical and chemical properties, explores its synthetic utility through detailed reaction protocols, and discusses its applications in the development of novel therapeutic agents and functional materials.

Section 1: Core Physical and Chemical Characteristics

The fundamental properties of a compound are critical for its handling, characterization, and use in chemical synthesis. The key physical and chemical data for 1-Bromo-6-methoxyisoquinoline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1196152-83-6 | [3] |

| Molecular Formula | C₁₀H₈BrNO | [3][4] |

| Molecular Weight | 238.08 g/mol | [3][4] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[5] |

| Boiling Point | 355.6 ± 22.0 °C (Predicted) | [3] |

| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.75 ± 0.38 (Predicted) | [3] |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the isoquinoline core. A singlet corresponding to the methoxy group (OCH₃) would likely appear upfield, around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms. The carbon attached to the bromine would be influenced by the halogen's electronegativity and isotopic effects. The methoxy carbon would appear as a distinct signal around δ 55-60 ppm.[7]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching frequencies for the aromatic and methoxy groups, C=C and C=N stretching vibrations for the isoquinoline ring system, and C-O stretching for the methyoxy ether.

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Bromo-6-methoxyisoquinoline lies predominantly in the reactivity of its carbon-bromine bond. Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. This is because the C-Br bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than a corresponding C-Cl bond.[9] This reactivity allows for the construction of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are pillars of modern synthetic chemistry. They all proceed through a similar catalytic cycle involving a palladium catalyst, which is regenerated at the end of the reaction.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For a substrate like 1-Bromo-6-methoxyisoquinoline, this reaction is invaluable for synthesizing more complex derivatives by attaching new aryl, heteroaryl, or alkyl groups at the 1-position.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source like Pd(OAc)₂ or Pd₂(dba)₃ is used. These are pre-catalysts that are reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the subsequent reductive elimination to release the product.[10]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Bromo-6-methoxyisoquinoline (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) and an anhydrous, degassed solvent (e.g., a mixture of dioxane and water).

-

Reaction Execution: Stir the mixture and heat to the required temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[11] This reaction is critical for synthesizing a vast array of pharmaceutically relevant compounds, as the aniline and related N-aryl motifs are present in many drugs.[12]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Specialized biarylphosphine ligands (e.g., BINAP, Xantphos) are often employed to facilitate the challenging C-N bond-forming reductive elimination step.[9][12]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for aryl bromides, as it is strong enough to deprotonate the amine, facilitating its coordination to the palladium center.[9]

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.

-

Reagent Addition: Under a positive flow of inert gas, add 1-Bromo-6-methoxyisoquinoline (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath (typically 90-110 °C) with stirring for 4-24 hours. Monitor for completion by TLC or LC-MS.[9]

-

Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is notable for its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst. It is a highly efficient method for synthesizing arylalkynes, which are important intermediates in organic synthesis and can be found in various functional materials.

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 1-Bromo-6-methoxyisoquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).[10]

-

Reagent Addition: Add a degassed solvent (e.g., a mixture of triethylamine and THF), followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC.

-

Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 1-alkynyl-6-methoxyisoquinoline derivative.

Section 3: Applications in Research and Development

The synthetic versatility of 1-Bromo-6-methoxyisoquinoline makes it a valuable starting material for creating diverse molecular libraries for screening in drug discovery and for building complex molecules for materials science applications.

Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][13] Tetrahydroisoquinoline derivatives, which can be accessed from isoquinolines, have shown promise as vasodilators and antitumor agents.[14] The 6-methoxyisoquinoline substructure, in particular, has been investigated for its potential in treating diabetes as a modulator of receptors like GLP-1R.[15]

By using the cross-coupling reactions described above, researchers can append a wide variety of functional groups to the 1-position of the isoquinoline ring, systematically exploring the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.[2]

Caption: Logical workflow for drug discovery using the 1-Bromo-6-methoxyisoquinoline scaffold.

Materials Science

Heterocyclic aromatic compounds like quinolines are of significant interest in materials science, particularly in the field of organic electronics.[16] Their rigid, planar structures and tunable electronic properties make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs).[16] Derivatives can be designed to function as fluorescent emitters, host materials for dopants, or as components of electron transport layers. The ability to functionalize 1-Bromo-6-methoxyisoquinoline via cross-coupling allows for the synthesis of novel materials with tailored photophysical properties, such as specific emission colors and improved device efficiencies.[16]

Section 4: Safety and Handling

While specific hazard data for 1-Bromo-6-methoxyisoquinoline is not detailed in the search results, it should be handled with the standard precautions for laboratory chemicals. Based on related bromo-aromatic compounds, it may cause skin and eye irritation and may be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Bromo-6-methoxyisoquinoline is a highly versatile and valuable intermediate in modern organic synthesis. Its key attribute is the reactive C-Br bond at the 1-position, which serves as a versatile handle for derivatization through robust and reliable palladium-catalyzed cross-coupling reactions. The ability to easily forge new C-C and C-N bonds opens the door to a vast chemical space, making this compound an attractive starting point for the design and synthesis of novel therapeutic agents and advanced functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important heterocyclic building block.

References

- BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. Benchchem.

- ChemicalBook. (n.d.). Isoquinoline, 1-bromo-6-methoxy- | 1196152-83-6. ChemicalBook.

- PubChem. (2025). 6-Bromo-1-methoxyisoquinoline | C10H8BrNO | CID 71306019. PubChem.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). 4-bromo-6-methoxy-isoquinoline | 1781486-94-9. Sigma-Aldrich.

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- PubChem. (n.d.). 1-Bromoisoquinoline | C9H6BrN | CID 640963. PubChem.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

- PubMed. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences.

- BenchChem. (2025). Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs. Benchchem.

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene. Benchchem.

- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.

- ACS Publications. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. ACS Medicinal Chemistry Letters.

- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H). Benchchem.

- BenchChem. (2025). Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry. Benchchem.

- Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Sema.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Lither, A. (2024). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. Journal of Medicinal and Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Isoquinoline, 1-bromo-6-methoxy- | 1196152-83-6 [m.chemicalbook.com]

- 4. 6-Bromo-1-methoxyisoquinoline | C10H8BrNO | CID 71306019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 15. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Utilization of 1-Bromo-6-methoxyisoquinoline in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale

The isoquinoline ring system is a historically privileged scaffold in medicinal chemistry, forming the structural backbone of numerous marketed drugs and clinical candidates across oncology, neurology, and infectious diseases[1]. Within this chemical space, 1-Bromo-6-methoxyisoquinoline (CAS: 1196152-83-6) emerges as a highly versatile, bifunctional building block.

The strategic value of this specific molecule lies in its dual-functionalization potential, which allows medicinal chemists to systematically probe structure-activity relationships (SAR):

-

The C1-Bromine: Position 1 is adjacent to the heteroaromatic nitrogen, rendering it highly electron-deficient. This makes the C-Br bond exceptionally primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Bromine is deliberately chosen over chlorine due to its superior kinetics during the oxidative addition step of the catalytic cycle.

-

The C6-Methoxy Group: The methoxy substituent acts as an electron-donating group, subtly modulating the pKa of the isoquinoline nitrogen. This basicity is critical for establishing strong hydrogen bonds with the hinge region of kinase ATP-binding pockets[3]. Furthermore, the methoxy group serves as a "masked phenol." Controlled O-demethylation yields a hydroxyl group, which can act as a potent hydrogen-bond donor or serve as a handle for further derivatization (e.g., triflation or alkylation)[4].

Orthogonal Functionalization Strategy

The synthesis of complex kinase inhibitors from 1-bromo-6-methoxyisoquinoline relies on orthogonal reactivity. The C1 position is typically functionalized first via transition-metal catalysis, followed by the unmasking of the C6 position.

Fig 1: Orthogonal functionalization of 1-bromo-6-methoxyisoquinoline for drug design.

Application in Kinase Inhibitor Design

Isoquinoline derivatives are extensively documented as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, as well as HER2 and ROCK kinases[5][6]. The rigid, planar nature of the isoquinoline core perfectly mimics the adenine ring of ATP. By substituting the C1 position with bulky aryl or heteroaryl groups, researchers can effectively occupy the hydrophobic pocket adjacent to the kinase hinge region, thereby achieving high target selectivity[6].

Fig 2: Isoquinoline-mediated inhibition of the oncogenic PI3K/AKT/mTOR signaling pathway.

Quantitative Optimization of C1 Functionalization

To establish a reliable workflow, the Suzuki-Miyaura cross-coupling of 1-bromo-6-methoxyisoquinoline with various boronic acids must be optimized. The electron-deficient nature of C1 requires a catalyst capable of rapid oxidative addition, while the base must efficiently activate the boronic acid without causing hydrolysis of the starting material.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C1 Position

| Entry | Boronic Acid | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Isolated Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 65 |

| 2 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |

| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 78 |

Data Interpretation: Pd(dppf)Cl₂ significantly outperforms Pd(PPh₃)₄ (Entry 2 vs 1). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions. For heteroaryl boronic acids (Entry 4), switching to the more soluble and basic Cs₂CO₃ is required to drive the transmetalation step.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C1

Objective: Synthesize 1-aryl-6-methoxyisoquinoline derivatives.

Self-Validation Checkpoints:

-

TLC Monitoring: The starting bromide is highly UV-active (254 nm). The product typically runs lower (more polar) due to the extended conjugated system.

-

Color Change: The reaction mixture will transition from an orange/red suspension to a dark brown/black solution as the active Pd(0) species is generated and consumed.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-6-methoxyisoquinoline (1.0 mmol, 238 mg), the appropriate arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Causality: Adding the catalyst last minimizes its exposure to atmospheric oxygen before the system is purged.

-

Solvent Degassing: Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Immediately subject the flask to three cycles of freeze-pump-thaw or vigorously sparge with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

-

Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite. Causality: Celite effectively traps the precipitated palladium black and inorganic salts, preventing emulsion formation during extraction.

-

Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the 1-aryl-6-methoxyisoquinoline.

Protocol B: Lewis Acid-Mediated O-Demethylation at C6

Objective: Unmask the C6-methoxy group to yield a C6-phenol for hinge-region hydrogen bonding.

Self-Validation Checkpoints:

-

Quenching: The addition of methanol during the quench must be done dropwise; a vigorous exothermic reaction accompanied by HBr gas evolution confirms the presence of active BBr₃.

Step-by-Step Methodology:

-

Preparation: Dissolve the 1-aryl-6-methoxyisoquinoline intermediate (0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) in a flame-dried flask under Argon.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: BBr₃ is highly reactive. Low temperatures prevent non-specific cleavage or bromination of the electron-rich isoquinoline core.

-

Reagent Addition: Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 1.5 mL, 1.5 mmol) dropwise over 5 minutes. Causality: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen. This weakens the O-CH₃ bond, allowing bromide to attack the methyl group via an SN2 mechanism, releasing methyl bromide[4].

-

Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Workup: Cool the flask to 0 °C and carefully quench by the dropwise addition of Methanol (2 mL), followed by saturated aqueous NaHCO₃ (10 mL) until the pH reaches ~7-8. Causality: Neutralization is critical; if the aqueous layer is too acidic, the resulting isoquinoline-phenol will remain protonated and water-soluble, drastically reducing extraction yields.

-

Isolation: Extract with a mixture of DCM/Isopropanol (4:1 v/v) three times. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via recrystallization or chromatography.

References

-

MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". Molecules.[Link]

-

PubMed. "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs". Current Topics in Medicinal Chemistry.[Link]

-

Semantic Scholar. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review". International Journal of Pharmaceutical Investigation.[Link]

-

PMC. "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry". RSC Advances.[Link]

-

Semantic Scholar. "An improved method for O-demethylation of codeine". Journal of Medicinal Chemistry.[Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Application Note: Synthesis of Novel Isoquinoline-Based Kinase Inhibitors via Late-Stage Diversification

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals

Introduction & Structural Rationale

The development of highly selective Type II kinase inhibitors requires precisely engineered molecular scaffolds capable of satisfying both the stringent hydrogen-bonding requirements of the ATP-binding pocket and the lipophilic demands of the adjacent allosteric sites. 1-Bromo-6-methoxyisoquinoline has emerged as a privileged, highly versatile building block for this purpose.

The rationale for utilizing this specific scaffold is rooted in its dual-functional nature:

-

The Hinge-Binding Motif: The isoquinoline core, when functionalized with an amine at the C1 position, acts as a potent bidentate hinge-binder. The isoquinoline nitrogen serves as a hydrogen bond acceptor, while the exocyclic C1-amine acts as a hydrogen bond donor. This specific interaction geometry is highly complementary to the backbone residues of various kinases (e.g., the Met 95 residue in RIPK1) .

-

The Solvent-Exposed Vector: The 6-methoxy group is strategically positioned to point toward the solvent-exposed region or the ribose pocket of the kinase. Crucially, this methoxy ether can be selectively cleaved to yield a reactive phenol. This phenolic handle serves as an ideal vector for the late-stage attachment of solubilizing groups, fluorophores, or E3 ligase-recruiting linkers for the generation of PROTACs (Proteolysis Targeting Chimeras).

To exploit this scaffold, we utilize a palladium-catalyzed Buchwald-Hartwig amination to install the critical hinge-binding amine, followed by a controlled Lewis acid-mediated demethylation to unmask the functionalizable phenol .

Mechanistic Pathway & Workflow

The following workflow illustrates the logical progression from the commercial 1-bromo-6-methoxyisoquinoline scaffold to a fully functionalized kinase inhibitor or PROTAC degrader.

Workflow for the synthesis of isoquinoline-based kinase inhibitors and PROTACs.

Reaction Optimization Data

The C1 position of isoquinoline exhibits alpha-halo imine character, making it highly reactive toward oxidative addition by Pd(0). However, this same electronic activation makes the substrate susceptible to competitive hydrodehalogenation or nucleophilic degradation if the wrong base/ligand combination is used.

Table 1: Optimization of the Buchwald-Hartwig Amination of 1-Bromo-6-methoxyisoquinoline with 3-(Trifluoromethyl)aniline

| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality & Mechanistic Observation |

| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 15% | Strong alkoxide base caused rapid degradation of the starting material via competitive SNAr and ring-opening pathways. |

| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 62% | Incomplete conversion. The weaker base (K₃PO₄) slowed the amine deprotonation step following oxidative addition. |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 65 | 41% | Lower reflux temperature of THF was insufficient to overcome the activation barrier for reductive elimination. |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 88% | Optimal. Bulky XPhos ligand prevents dehalogenation; mild Cs₂CO₃ tolerates the heterocycle while driving the catalytic cycle. |

Experimental Protocols

The following protocols are engineered as self-validating systems . By incorporating specific in-process analytical checks (TLC/LCMS), the chemist can definitively confirm the success of each mechanistic step before proceeding.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Install the hydrophobic/allosteric targeting amine at the C1 position to complete the bidentate hinge-binding pharmacophore.

Reagents & Materials:

-

1-Bromo-6-methoxyisoquinoline (1.0 eq, 2.0 mmol, 476 mg)

-

3-(Trifluoromethyl)aniline (1.2 eq, 2.4 mmol, 386 mg)

-

Pd₂(dba)₃ (0.05 eq, 0.1 mmol, 91 mg)

-

XPhos (0.10 eq, 0.2 mmol, 95 mg)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq, 4.0 mmol, 1.30 g)

-

Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

-

Preparation of the Inert Environment: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-6-methoxyisoquinoline, 3-(trifluoromethyl)aniline, and Cs₂CO₃.

-

Causality: Cs₂CO₃ is utilized because its large cationic radius provides a highly active but non-nucleophilic carbonate surface, facilitating amine deprotonation without triggering SNAr side reactions.

-

-

Degassing: Add 10 mL of anhydrous toluene. Sparge the suspension with ultra-pure Argon for 15 minutes.

-

Causality: Dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand to its phosphine oxide, irreversibly killing the active Pd(0) catalyst.

-

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and XPhos. Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

-

Self-Validation (In-Process Control): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LCMS.

-

Validation Check: The starting mass ( m/z 238.0 [M+H]+ ) must be completely consumed. The chromatogram should show a dominant peak corresponding to the coupled product ( m/z 319.1 [M+H]+ ). On TLC (Hexanes/EtOAc 3:1), look for a new fluorescent blue spot under 254 nm UV light at Rf≈0.45 .

-

-

Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (0-30% EtOAc in Hexanes) to yield the 1-amino-6-methoxyisoquinoline intermediate.

Protocol B: Methoxy Ether Cleavage (Demethylation)

Objective: Unmask the C6-phenol to provide a nucleophilic handle for PROTAC linker attachment.

Reagents & Materials:

-

1-Amino-6-methoxyisoquinoline intermediate (1.0 eq, 1.0 mmol, 318 mg)

-

Boron tribromide (BBr₃) (1.0 M in DCM) (3.0 eq, 3.0 mmol, 3.0 mL)

-

Anhydrous Dichloromethane (DCM) (8 mL)

Step-by-Step Procedure:

-

Substrate Solvation: Dissolve the methoxy intermediate in 8 mL of anhydrous DCM in a dry round-bottom flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Syringe in the BBr₃ solution dropwise over 10 minutes.

-

Causality: BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH₃ bond and allowing bromide to attack the methyl group via an SN2 mechanism. The dropwise addition at -78 °C is critical to control the highly exothermic complexation step and prevent non-specific degradation of the electron-rich isoquinoline core.

-

-

Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Self-Validation (In-Process Control): Quench a 10 µL aliquot into 1 mL of Methanol (caution: exothermic) and analyze by LCMS.

-

Validation Check: The precursor mass ( m/z 319.1) will shift to the phenol product ( m/z 305.1 [M+H]+ ). Spot the quenched aliquot on a TLC plate (DCM/MeOH 9:1). The product spot will stain positive (turning dark blue/purple) when treated with a Ferric Chloride ( FeCl3 ) stain, definitively confirming the presence of a free phenolic hydroxyl group.

-

-

Quench & Isolation: Cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of saturated aqueous NaHCO3 until the pH reaches ~7.5. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. The resulting phenol is typically pure enough (>95%) to be used directly in subsequent linker alkylation steps.

References

Experimental procedure for N-alkylation of 1-Bromo-6-methoxyisoquinoline

Application Notes and Protocols

Topic: Experimental Procedure for N-Alkylation of 1-Bromo-6-methoxyisoquinoline

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of N-Alkyl-1-bromo-6-methoxyisoquinolinium Salts

This document provides a detailed protocol for the N-alkylation of 1-bromo-6-methoxyisoquinoline, a critical transformation for accessing quaternary isoquinolinium salts. These charged heterocyclic compounds are valuable scaffolds in medicinal chemistry and serve as versatile intermediates in organic synthesis. The following guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Scientific Rationale

The N-alkylation of an isoquinoline core proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the heterocyclic nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This one-step process results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group, yielding a positively charged N-alkylisoquinolinium salt.

The choice of reagents and conditions is paramount for the success of this transformation.

-

Substrate: 1-Bromo-6-methoxyisoquinoline contains an electron-donating methoxy group, which slightly increases the nucleophilicity of the nitrogen atom compared to unsubstituted isoquinoline. The bromo-substituent at the 1-position is relatively unreactive under these conditions but can serve as a handle for subsequent cross-coupling reactions.

-

Alkylating Agent: The reactivity of the alkyl halide is directly related to the leaving group's ability to stabilize a negative charge. Therefore, the reactivity trend is R-I > R-Br > R-Cl. While alkyl bromides offer a good balance of reactivity and stability, alkyl iodides may be used for less reactive systems or to accelerate the reaction.[1] Forcing conditions with less reactive halides (e.g., chlorides) may be required.

-

Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions.[1] They can solvate the cationic transition state, thereby accelerating the reaction, without participating in hydrogen bonding that could shield the nucleophile. While DMF is effective, its potential for decomposition at high temperatures in the presence of a base should be noted, though a base is not required for this specific quaternization reaction.[1] Acetonitrile is often a preferred alternative due to its lower boiling point and easier removal.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 1-bromo-6-methoxyisoquinoline with a generic alkyl bromide (R-Br).

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 1-Bromo-6-methoxyisoquinoline | C₁₀H₈BrNO | 238.08 | 238 mg | 1.0 mmol |

| Alkyl Bromide (e.g., Ethyl Bromide) | R-Br | Varies | Varies | 1.2 - 1.5 |

| Acetonitrile (ACN), Anhydrous | C₂H₃N | 41.05 | 10 mL | - |

| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | 50 mL | - |

| Round-bottom flask (25 mL) | - | - | 1 | - |

| Reflux Condenser | - | - | 1 | - |

| Magnetic Stirrer and Stir Bar | - | - | 1 | - |

| Heating Mantle or Oil Bath | - | - | 1 | - |

| Buchner Funnel and Filter Flask | - | - | 1 | - |

2.2. Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-6-methoxyisoquinoline (238 mg, 1.0 mmol).

-

Add anhydrous acetonitrile (10 mL) to dissolve the starting material. Stir until a clear solution is obtained.

-

-

Addition of Alkylating Agent:

-

Add the alkyl bromide (1.2-1.5 equivalents) to the stirred solution at room temperature. For gaseous or highly volatile alkylating agents, a cooled condenser is recommended to prevent loss.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80-85°C for acetonitrile).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being an ionic salt, will have a much lower Rf value (often at the baseline) on silica gel compared to the starting material. A typical mobile phase for TLC is Dichloromethane:Methanol (95:5).

-

The reaction is typically complete within 4-24 hours, depending on the reactivity of the alkyl halide.

-

-

Product Isolation and Work-up:

-

Upon completion, cool the reaction mixture to room temperature. In many cases, the isoquinolinium salt product will precipitate out of the solution as a crystalline solid.

-

If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Add anhydrous diethyl ether (approx. 30-50 mL) to the concentrated solution to induce precipitation of the product. Diethyl ether is an effective anti-solvent for the ionic product.

-

Collect the resulting solid by vacuum filtration.

-

-

Purification:

-

Wash the filtered solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

The preparation of isoquinolinium salts is often straightforward, but the purification process to achieve high purity can be challenging.[2][3]

-

If necessary, the crude product can be further purified by recrystallization. A common solvent system for recrystallization is ethanol or an ethanol/ether mixture. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

-

Drying and Characterization:

-

Dry the purified solid under vacuum to obtain the final N-alkyl-1-bromo-6-methoxyisoquinolinium bromide salt.

-

Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Process Workflow Diagram

Caption: Workflow for the N-Alkylation of 1-bromo-6-methoxyisoquinoline.

Expected Characterization Results

-

¹H NMR: The formation of the isoquinolinium salt leads to a significant downfield shift of all aromatic protons due to the positive charge on the nitrogen atom. The proton at the C1 position (adjacent to the nitrogen) is typically the most deshielded, often appearing as a singlet or doublet above 9.5 ppm.[2] New signals corresponding to the protons of the introduced alkyl group will also be present. For an N-ethyl group, one would expect a quartet for the -CH₂- group (adjacent to the nitrogen) and a triplet for the -CH₃ group.

-

¹³C NMR: Similar to the proton spectrum, the carbon atoms of the isoquinoline ring will experience a downfield shift, particularly C1 and C8a. New signals for the alkyl group carbons will also be observed.

-

HRMS (ESI+): The mass spectrum will show a prominent peak corresponding to the molecular ion of the cation [M]⁺ (N-alkyl-1-bromo-6-methoxyisoquinolinium).

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Alkylating agent is not reactive enough (e.g., alkyl chloride).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Switch to a more reactive alkyl halide (bromide or iodide). A catalytic amount of potassium iodide (KI) can be added to an alkyl bromide reaction to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]2. Ensure the reaction is at a steady reflux.3. Extend the reaction time and continue monitoring by TLC/LC-MS. |

| Formation of Byproducts | 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities in starting materials. | 1. Lower the reaction temperature slightly and increase the reaction time.2. Ensure the purity of the 1-bromo-6-methoxyisoquinoline and the alkyl halide before starting. |

| Difficulty in Product Precipitation/Isolation | 1. Product is soluble in the reaction solvent even after cooling.2. Product has oiled out instead of crystallizing. | 1. Concentrate the solvent under reduced pressure and add a suitable anti-solvent like diethyl ether or hexanes to induce precipitation.2. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, remove the solvent completely and attempt purification by recrystallization from a different solvent system. |

| Purification Challenges | 1. Product is difficult to recrystallize.2. Impurities co-precipitate with the product. | 1. Screen various solvent systems for recrystallization (e.g., methanol, isopropanol, acetonitrile/ether).2. If recrystallization fails, the product can be dissolved in a minimal amount of solvent (e.g., DCM/Methanol) and precipitated again by adding an anti-solvent. For stubborn impurities, column chromatography on silica gel using a polar eluent system (e.g., DCM/MeOH with a small amount of acetic or formic acid) may be attempted, though this can be challenging for ionic salts. |

References

-

Marek, J., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Military Medical Science Letters, 81(2), 74-80. [Link]

-

Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A Convenient and Highly Regioselective N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis, 2004(02), 208-212. [Link]

-

Marek, J., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERINGIN THE LENGTH OF THE SIDE ALKYLATING CHAIN. ResearchGate. [Link]

-

American Chemical Society. (2026). N alkylation at sp3 Carbon. ACS Green Chemistry Institute. [Link]

Sources

Application Note: Synthesis and Multinuclear NMR Characterization of 1-Bromo-6-methoxyisoquinoline

Introduction and Significance in Drug Discovery

1-Bromo-6-methoxyisoquinoline is a highly valuable halogenated heterocyclic building block utilized extensively in medicinal chemistry. It serves as a core scaffold in the development of papaverine analogs, mitochondrial complex 1 inhibitors, and Hepatitis C virus (HCV) NS3 protease inhibitors[1]. The bromine atom at the C-1 position provides an ideal orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at C-6 modulates the electronic landscape and lipophilicity of the molecule.

Accurate structural characterization via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure regiochemical purity before downstream functionalization. This application note details the causal mechanisms behind its synthesis, standardized NMR sample preparation, and the physical chemistry dictating its spectral assignments.

Mechanistic Principles of Synthesis

The synthesis of 1-bromo-6-methoxyisoquinoline typically proceeds via the electrophilic activation of 6-methoxyisoquinoline N-oxide[2].

Causality of Regioselectivity: The use of phosphorus oxybromide (POBr 3 ) facilitates the formation of a Vilsmeier-type intermediate. The N-oxide oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POBr 3 . This generates a superior leaving group, prompting the nucleophilic attack of the bromide ion exclusively at the highly electrophilic C-1 position. Subsequent elimination rearomatizes the ring, yielding the 1-bromo derivative. This regioselectivity is strictly governed by the thermodynamic stabilization of the transition state at the alpha-position relative to the nitrogen atom.

Mechanistic pathway of 1-bromo-6-methoxyisoquinoline synthesis via N-oxide activation.

Experimental Protocols

Synthesis and Purification Workflow

-

Reagent Preparation: Dissolve 6-methoxyisoquinoline N-oxide (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of POBr 3 into unreactive phosphoric and hydrobromic acids.

-

-

Activation: Add POBr 3 (1.5 eq) portion-wise at 0 °C, then heat the mixture to 100 °C for 2 hours.

-

Causality: Initial cooling controls the exothermic complexation, while heating provides the thermal activation energy necessary to drive the sigmatropic rearrangement and rearomatization.

-

-

Quenching: Cool to room temperature and carefully pour into an ice-cold saturated NaHCO 3 solution.

-

Causality: The mild base neutralizes excess POBr 3 and HBr byproducts without hydrolyzing the newly formed C-Br bond or cleaving the methoxy ether.

-

-

Isolation: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield 1-bromo-6-methoxyisoquinoline as a pale solid.

Self-Validating NMR Sample Preparation

A self-validating NMR protocol requires strict control over sample concentration and solvent purity to prevent chemical shift drifting and line broadening.

-

Weigh exactly 15 mg of the purified product.

-

Dissolve in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides the necessary deuterium lock for the spectrometer to prevent magnetic field drift, while TMS acts as an absolute internal reference (0.00 ppm), ensuring high reproducibility across different magnetic fields[3].

-

-

Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is suspended, which could cause magnetic susceptibility artifacts.

Standardized workflow for the NMR acquisition and validation of isoquinoline derivatives.

Multinuclear NMR Characterization

The structural validation of 1-bromo-6-methoxyisoquinoline relies on identifying the distinct electronic environments created by the C-1 bromine and C-6 methoxy substituents.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (400 MHz, CDCl 3 ) exhibits a characteristic splitting pattern dictated by the isoquinoline core.

-

The Peri-Effect (H-8): The proton at C-8 experiences significant steric compression and anisotropic deshielding from the adjacent bulky bromine atom at C-1. This spatial "peri-effect" pushes the H-8 signal downfield to ~8.15 ppm.

-

Resonance Shielding (H-5): The electron-donating resonance effect (+R) of the C-6 methoxy group strongly shields the ortho-proton at C-5, shifting it significantly upfield to ~7.05 ppm.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |

| H-3 | 8.20 | d | 5.6 | 1H | Deshielded by the adjacent electronegative N atom. |

| H-8 | 8.15 | d | 9.2 | 1H | Deshielded by steric peri-effect from C-1 Bromine. |

| H-4 | 7.50 | d | 5.6 | 1H | Coupled to H-3; standard aromatic region. |

| H-7 | 7.25 | dd | 9.2, 2.5 | 1H | Coupled to H-8 (ortho) and H-5 (meta). |

| H-5 | 7.05 | d | 2.5 | 1H | Shielded by +R resonance effect of C-6 Methoxy. |

| -OCH 3 | 3.95 | s | - | 3H | Typical methoxy ether resonance. |

13 C NMR Spectral Analysis

The 13 C NMR spectrum (100 MHz, CDCl 3 ) provides definitive proof of the carbon skeleton and confirms the regiochemistry of the halogenation[1].

-

C-1 (C-Br): The electronegativity of the bromine atom, combined with the deshielding effect of the adjacent sp 2 hybridized nitrogen, places the C-1 quaternary carbon at 143.5 ppm.

-

C-6 (C-OMe): The direct attachment to the highly electronegative oxygen atom strongly deshields C-6, pushing it to 161.0 ppm.

-

C-5: Conversely, the ortho-carbon (C-5) is shielded by the resonance contribution of the methoxy group, appearing at 105.2 ppm.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| C-6 | 161.0 | C-O | Strongly deshielded by direct oxygen attachment. |

| C-1 | 143.5 | C-Br | Deshielded by Br electronegativity and adjacent N. |

| C-3 | 141.2 | CH | Deshielded by adjacent N atom. |

| C-4a | 138.8 | C | Bridgehead carbon. |

| C-8 | 129.8 | CH | Aromatic CH, affected by peri-bromine. |

| C-8a | 124.0 | C | Bridgehead carbon. |

| C-7 | 121.5 | CH | Aromatic CH. |

| C-4 | 120.1 | CH | Aromatic CH. |

| C-5 | 105.2 | CH | Strongly shielded by ortho-methoxy resonance. |

| -OCH 3 | 55.6 | CH 3 | Typical aliphatic methoxy carbon. |

Conclusion

The combination of regioselective N-oxide activation and rigorous multinuclear NMR characterization establishes a highly reliable framework for producing and validating 1-bromo-6-methoxyisoquinoline. By understanding the causality behind the peri-effect and resonance shielding, researchers can confidently assign spectral peaks and ensure the structural integrity of this critical pharmaceutical building block.

References

-

PubChem. "1-Bromoisoquinoline | C9H6BrN | CID 640963". National Center for Biotechnology Information.[Link][3]

-

Kljun, J., et al. "Structural Isomerism and Enhanced Lipophilicity of Pyrithione Ligands of Organoruthenium(II) Complexes Increase Inhibition on AChE and BuChE". MDPI Molecules.[Link][2]

-

Matsumura, Y., et al. "Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer". ACS Medicinal Chemistry Letters.[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1-Bromo-6-methoxyisoquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome yield bottlenecks in the synthesis of 1-bromo-6-methoxyisoquinoline. Direct bromination of the electron-poor isoquinoline ring is notoriously difficult and often requires harsh conditions that lead to poor yields[1]. Therefore, the industry standard relies on the regioselective bromination of 6-methoxyisoquinoline N-oxide .

This guide provides mechanistic grounding, a self-validating protocol, and a comprehensive Q&A troubleshooting section to ensure high-yield, reproducible results.

Mechanistic Grounding: The N-Oxide Activation Pathway

Understanding the causality behind the reagents is the first step to optimizing your yield. The transformation of 6-methoxyisoquinoline N-oxide to 1-bromo-6-methoxyisoquinoline relies on exploiting the intrinsic electrophilicity of the C1 position[2].

We utilize Phosphoryl bromide (POBr₃) as the primary brominating agent because it provides superior regioselectivity for acid-sensitive heterocycles compared to molecular bromine[3]. To control the reaction, N,N-dimethylformamide (DMF) is added as a catalyst. DMF reacts with POBr₃ to generate a Vilsmeier-Haack-type bromoiminium intermediate. This intermediate facilitates the O-phosphitylation of the N-oxide oxygen, creating an excellent leaving group. The resulting species undergoes a highly favored nucleophilic attack by the bromide ion specifically at the C1 carbon, followed by the elimination of the phosphate leaving group to restore aromaticity[4].

Workflow of 1-Bromo-6-methoxyisoquinoline synthesis via N-oxide activation.

Quantitative Reaction Parameters

To maximize yield, experimental conditions must be strictly controlled. The table below summarizes the optimal parameters and the chemical causality behind these choices.

| Parameter | Sub-optimal Condition | Optimized Condition | Impact on Yield | Causality / Rationale |

| Brominating Agent | PBr₃ or PBr₅ | POBr₃ (1.2 eq) + DMF (0.5 eq) | Increases from ~40% to >80% | POBr₃ offers superior regioselectivity[3]. PBr₅ dissociates into Br₂ at high temps, causing resinification[5]. |

| Temperature | Reflux (>60 °C) | 0 °C to 25 °C | Reduces tar from 30% to <5% | High temperatures cause thermal decomposition of the activated N-oxide and non-specific bromination[4]. |

| Solvent | Toluene / Benzene | Anhydrous CH₂Cl₂ (0.1 M) | Improves conversion rate | CH₂Cl₂ stabilizes the ionic Vilsmeier intermediates better at lower temperatures[4]. |

| Workup pH | Acidic (pH < 4) | Mildly basic (pH 7–8) | Recovers ~15-20% lost product | Prevents protonation of the isoquinoline nitrogen, ensuring partitioning into the organic extraction phase[4]. |

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Electrophile

-

Dissolve 6-methoxyisoquinoline N-oxide (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration under an inert argon atmosphere[4].

-

Self-Validation Check: Ensure all glassware is flame-dried. POBr₃ reacts violently with moisture, hydrolyzing into phosphoric and hydrobromic acids, which will immediately halt the reaction[3].

Step 2: Activation and Bromination

-

Cool the reaction vessel strictly to 0 °C using an ice bath.

-

Slowly add POBr₃ (1.2 eq) in portions.

-

Dropwise, add anhydrous DMF (0.5 eq)[4].

-

Causality: The low temperature controls the exothermic formation of the Vilsmeier intermediate. Adding DMF dropwise prevents localized overheating that leads to substrate degradation.

Step 3: Reaction Monitoring

-

Gradually warm the mixture to 25 °C and stir continuously (typically 4–6 hours)[4].

-

Self-Validation Check: Monitor the reaction via TLC (e.g., Petroleum Ether/Ethyl Acetate 100:1). The reaction is complete when the highly polar N-oxide baseline spot disappears entirely, replaced by the less polar 1-bromo-6-methoxyisoquinoline spot.

Step 4: Quenching and pH-Controlled Workup

-

Cool the mixture back to 0 °C.

-

Slowly quench the reaction by adding saturated aqueous Na₂CO₃ until the aqueous phase reaches pH 7–8[4].

-

Extract the aqueous phase thoroughly with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Diagnostic decision tree for resolving low yields in 1-bromo-6-methoxyisoquinoline synthesis.

Q: My reaction mixture turns into a black, intractable tar immediately after adding POBr₃. How do I prevent this? A: Tar formation (resinification) is a classic sign of thermal runaway or localized overheating during the activation step. Ensure the reaction is strictly maintained at 0 °C during the addition of POBr₃ and DMF. Furthermore, verify the purity of your POBr₃; degraded POBr₃ containing free bromine (Br₂) can cause severe oxidative degradation of the methoxy-substituted aromatic ring[5].

Q: TLC shows complete consumption of the N-oxide, but my isolated yield is under 40%. Where is the product going? A: The product is almost certainly being lost during the aqueous workup. 1-Bromo-6-methoxyisoquinoline contains a basic nitrogen atom. If the quenching step does not sufficiently neutralize the hydrobromic and phosphoric acid byproducts (pH < 7), the product will remain protonated as a water-soluble salt and dissolve in the aqueous phase. Always use a pH meter or indicator paper to verify that the aqueous layer is pH 7–8 before phase separation[4].

Q: Can I substitute PBr₃ or PBr₅ for POBr₃ to save costs or use available lab inventory? A: This is highly discouraged. PBr₃ is primarily used for converting alcohols to bromoalkanes and has a significantly lower bromination capacity for heterocycles, leading to incomplete conversion[6]. Conversely, PBr₅ is too harsh; it dissociates into PBr₃ and Br₂ at elevated temperatures, leading to severe oxidation, dehydrogenation, and resinification of the substrate[5]. POBr₃ provides the exact electrophilic balance required for this transformation[6].

Q: I am seeing a mixture of brominated isomers (e.g., 3-bromo or 4-bromo). How do I improve C1 regioselectivity? A: Poor regioselectivity usually indicates that the N-oxide mechanism is being bypassed, often due to excess heat or the absence of DMF. Ensure you are using DMF (0.5 eq) to form the Vilsmeier intermediate, which directs the bromide attack specifically to the C1 position via a tightly paired transition state[4]. Keep the reaction temperature at or below 25 °C.

References

-

[3] Title: POBr3 properties: Industrial and Commercial Applications | Source: webqc.org | URL: 3

-

[6] Title: Overview of bromination reactions with phosphorus bromides | Source: manac-inc.co.jp | URL: 6

-

[5] Title: Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide) | Source: manac-inc.co.jp | URL: 5

-

[4] Title: 1-Bromoisoquinoline synthesis | Source: ChemicalBook | URL: 4

-

[2] Title: Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents | Source: nih.gov | URL: 2

-

[1] Title: US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives | Source: google.com (Patents) | URL: 1

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

Technical Support Center: Purification of Crude 1-Bromo-6-methoxyisoquinoline

Welcome to the technical support guide for the purification of 1-bromo-6-methoxyisoquinoline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and field-proven insights to help you navigate common purification hurdles.

Troubleshooting Guide

This section addresses specific, practical issues you might face during the purification process. Each problem is followed by an analysis of potential causes and a step-by-step protocol for its resolution.

Problem 1: My final product is a yellow or brown solid, not the expected white/off-white crystals.

Causality Analysis: Discoloration in crude isoquinoline derivatives is a common issue. The color typically arises from highly conjugated impurities, residual metal catalysts from preceding synthetic steps, or oxidation byproducts formed by exposure to air.[1] If the starting materials for the synthesis were derived from sources like coal tar, these colored impurities can also be carried through.[1]

Recommended Protocol: Activated Charcoal Treatment During Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 1-bromo-6-methoxyisoquinoline in the minimum amount of a suitable boiling solvent (see FAQ 3 for solvent selection).

-

Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

-

Expert Insight: Be cautious not to add charcoal to a boiling solution, as it can cause vigorous bumping. Adding too much charcoal can lead to significant product loss due to adsorption.[2]

-

-

Hot Filtration: Bring the solution back to a boil for a few minutes. To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3] Keeping the apparatus hot prevents premature crystallization of the product in the funnel.[1][4]

-

Crystallization & Isolation: Allow the filtered solution to cool slowly to room temperature to form pure crystals, then cool further in an ice bath to maximize yield.[4] Collect the purified crystals by vacuum filtration.

Problem 2: The yield after recrystallization is very low.

Causality Analysis: A poor yield is one of the most frequent frustrations in recrystallization. The primary causes are using an excessive volume of solvent, which keeps a significant portion of the product dissolved in the mother liquor, or cooling the solution too rapidly, which traps impurities and reduces the recovery of pure crystals.[1][2][4]

Recommended Protocol: Optimizing Solvent Volume and Cooling Rate

-

Determine Minimum Solvent: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen recrystallization solvent and heat the mixture to boiling. Continue to add small portions of the hot solvent just until the solid completely dissolves.[4][5] This ensures you are using the minimum amount necessary, preventing excess product loss.

-

Slow Cooling is Crucial: After dissolving, cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Rushing this step by immediately placing the hot flask in an ice bath will cause the product to "crash out," trapping impurities.

-

Maximize Recovery: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold solvent.[4][5]

-

Washing: When collecting the crystals via vacuum filtration, wash them with a minimal amount of ice-cold fresh solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the product.[5][6]

Problem 3: My product "oils out" instead of forming crystals.

Causality Analysis: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid. The presence of impurities often depresses the melting point, exacerbating this issue.[2][4]

Recommended Protocol: Adjusting Solvent Environment

-

Reheat and Dilute: If an oil forms, return the flask to the heat source and reheat the solution until the oil redissolves completely.

-

Add More Solvent: Add a small amount of additional hot solvent (if using a single-solvent system) or more of the "good" solvent in which the compound is more soluble (if using a mixed-solvent system).[2][4] This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before saturation is achieved.

-

Cool Slowly: Re-attempt the slow cooling process. Vigorous scratching of the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization once the solution has cooled slightly.

Problem 4: My compound appears to be decomposing on the silica gel column.

Causality Analysis: Nitrogen-containing heterocyclic compounds, like isoquinolines, can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[7][8] This may manifest as streaking on the TLC plate or a lower-than-expected yield of the desired product from the column.

Recommended Protocol: Deactivating the Stationary Phase

-

Use a Neutral Stationary Phase: The simplest solution is to switch to a less acidic stationary phase, such as neutral alumina.[8] Run a preliminary TLC on an alumina plate to ensure your solvent system is still effective.

-

Deactivate Silica Gel: If you must use silica, you can deactivate it. Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% by volume), to it.[8]

-

Equilibrate the Column: Flush the packed silica gel column with this amine-containing eluent for several column volumes before loading your sample. This neutralizes the acidic sites on the silica, minimizing the risk of product decomposition.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 1-Bromo-6-methoxyisoquinoline? A1: Impurities are typically process-related and depend heavily on the synthetic route. Common impurities include unreacted starting materials (e.g., 6-methoxyisoquinoline), reagents, and byproducts such as isomers (e.g., 8-bromo-6-methoxyisoquinoline) or products of over-bromination.[1][9] Residual solvents from the reaction workup are also frequently present.

Q2: Should I use recrystallization or column chromatography for purification? A2: The choice depends on the nature and quantity of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) is essential. If the TLC shows one major spot (your product) and only minor, well-separated impurities, recrystallization is often the most efficient method. If the TLC shows multiple spots, spots that are very close to your product (similar Rf values), or significant streaking, then column chromatography will be necessary for effective separation.[10] The flowchart below can guide your decision.

Caption: Decision tree for selecting a purification method.

Q3: How do I select the best solvent system for recrystallization? A3: The ideal solvent is one in which 1-bromo-6-methoxyisoquinoline is highly soluble at high temperatures but poorly soluble at low temperatures.[3][5] A systematic screening process is the most reliable approach:

-

Place a small amount (e.g., 20-30 mg) of your crude material into several different test tubes.

-

Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube. Common solvents to screen include hexanes, ethyl acetate, acetone, ethanol, and water.

-

Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

-

If it is insoluble at room temperature, heat the test tube gently. If the compound dissolves when hot, it is a potentially good solvent.

-

Allow the hot solution to cool. The formation of a good quantity of crystals indicates a suitable solvent.

-